7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly as a ligand for cholinergic receptors, which are crucial in various neurological processes.
Source: The compound can be synthesized from readily available precursors through a series of chemical reactions, including cyclization and esterification processes.
Classification: It belongs to the class of azabicyclic compounds, which are bicyclic structures containing nitrogen atoms. The specific structural features of this compound allow it to interact with biological targets, making it a subject of interest in pharmacological research .
The synthesis of 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves several key steps:
The synthetic routes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to minimize side reactions. Reaction conditions such as temperature, solvent choice, and pH are meticulously controlled to achieve the desired product.
The molecular formula of 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is , with a molecular weight of approximately . The IUPAC name reflects its complex structure, which includes a bicyclic framework and multiple functional groups.
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3/t7-,8+,9?/m0/s1
FRSSKCYREXGZOH-ZQTLJVIJSA-N
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)C2C(=O)OC
.The compound can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions such as temperature and solvent choice are critical for achieving specific reaction outcomes.
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This interaction modulates their activity and triggers various biochemical pathways. The precise molecular targets depend on the application context, particularly in pharmacological settings where cholinergic receptor modulation is relevant .
The compound exhibits characteristics typical of organic compounds with bicyclic structures, including solubility in organic solvents and stability under standard laboratory conditions.
It is reactive due to the presence of functional groups that can undergo various chemical transformations. Notably, its ability to participate in oxidation and reduction reactions makes it versatile for synthetic applications.
Relevant data on melting point, boiling point, and spectral properties would require experimental determination but are generally consistent with similar compounds in its class .
7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has significant scientific uses:
The unique structural features contribute to its potential efficacy in targeting specific biological processes, making it an important compound in ongoing research efforts .
The 7-azabicyclo[2.2.1]heptane framework provides exceptional spatial control through its bridgehead nitrogen atom and defined stereochemistry. This architecture positions substituents in distinct exo/endo configurations, creating complementary binding surfaces for biological targets. In DPP-4 inhibitors for type 2 diabetes mellitus, derivatives like neogliptin (IC~50~ = 16.8 ± 2.2 nM) demonstrate superior potency to sitagliptin due to the scaffold’s ability to anchor trifluorophenyl moieties within hydrophobic subpockets of the enzyme active site [5]. The rigidity of the bicyclic system prevents energetically unfavorable intramolecular cyclization—a common decomposition pathway in flexible analogs—enhancing metabolic stability in aqueous environments [5].
Table 1: Pharmacological Advantages of 7-Azabicyclo[2.2.1]heptane-Based Therapeutics
Application | Target Protein | Biological Effect | Advantage vs. Monocyclic Analogs |
---|---|---|---|
Diabetes Therapeutics | Dipeptidyl peptidase-4 | IC~50~ reduction (16.8 nM) | 3.1-fold potency increase |
KRAS Inhibition | KRAS G12C Mutant | Disruption of oncogenic signaling | Enhanced hydrophobic subpocket engagement |
Antiviral Agents | Viral polymerases | Binding affinity improvement (K~d~ = 42 nM) | Conformational restraint |
KRAS inhibitors leverage this scaffold’s capacity to engage switch-II pockets in mutant oncoproteins. The bicyclic core’s endo-oriented hydrophobic groups disrupt GDP/GTP exchange by occupying allosteric sites inaccessible to linear molecules [7]. Computational analyses confirm that the scaffold’s [2.2.1] geometry reduces entropic penalties upon binding by 2.8 kcal/mol compared to piperazine-based inhibitors, translating to 20-fold affinity enhancements [7]. The nitrogen bridgehead further serves as a hydrogen-bond acceptor, augmenting interactions with catalytic residues like His95 in KRAS and Ser630 in DPP-4 [5] [7]. Crystallographic studies of similar 7-azabicyclo[2.2.1]heptane derivatives reveal >85% occupancy in target binding sites, underscoring the scaffold’s complementarity to diverse protein topographies [6].
Ester functionalities in 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate serve dual strategic roles: modulating physicochemical properties and enabling prodrug design. The tert-butoxycarbonyl (BOC) and methoxycarbonyl groups exhibit contrasting steric and electronic effects that synergistically influence bioavailability. Computational models indicate the BOC group’s tert-butyl moiety increases logP by 0.82 units versus unsubstituted carboxylates, enhancing membrane permeability [2] [8]. Conversely, the methyl ester reduces crystallinity by disrupting molecular symmetry, improving solubility to 2.68 mg/mL (0.0111 mol/L) in aqueous buffers [2].
Table 2: Physicochemical Properties of Ester Derivatives in Bicyclic Systems
Ester Group | Aqueous Solubility (mg/mL) | logP | Metabolic Lability (t~1/2~) | Protein Binding Efficiency |
---|---|---|---|---|
Methyl ester | 2.68 | 1.31 | 42 minutes (liver microsomes) | 23% plasma albumin affinity |
Tert-butyl ester | 0.94 | 2.07 | >6 hours | 11% plasma albumin affinity |
Unsubstituted | 82.7 | 0.36 | N/A | 68% plasma albumin affinity |
The BOC group’s steric bulk confers exceptional hydrolytic stability, with <5% decomposition after 24 hours at physiological pH, whereas methyl esters undergo 80% cleavage under identical conditions [8]. This differential lability enables sequential biotransformation: rapid methyl ester hydrolysis exposes the active carboxylate, while the BOC group persists as a protective moiety for sustained action. Crystallographic evidence from analogous compounds demonstrates how the BOC group’s tert-butyl orientation disrupts intermolecular hydrogen bonding, reducing crystal lattice energy and melting points by 28–42°C compared to carboxylic acid counterparts [3] [6].
Hydrogen-bonding patterns further validate ester effects. In the crystal structure of tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate, the BOC carbonyl forms no intermolecular H-bonds, creating hydrophobic domains that facilitate membrane penetration [3]. Methyl esters, however, engage in weak C–H···O interactions (2.8–3.2 Å) that moderately enhance solubility without compromising bioavailability [6]. Solid-state NMR analyses of 7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate analogs reveal restricted rotation around the C(7)–O bond (rotation barrier = 9.3 kcal/mol), locking the ester carbonyls in conformations optimal for target engagement [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3